
Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-], also known as 4,4’-Sulphonylbis(2,6-dibromophenol), is an organic compound with the chemical formula C12H6Br4O4S. It is a white to yellow crystalline solid that is slightly soluble in water but soluble in organic solvents like chloroform and dichloromethane. This compound is known for its excellent heat, light, and oxidation resistance, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves the reaction of bisphenol S with bromine in the presence of hydrogen peroxide and water. The reaction is carried out in a chlorobenzene solvent, with the mixture being cooled to 10°C using brine. The bromine is added dropwise while maintaining the solution temperature below 30°C. After the addition of bromine, the mixture is stirred at a constant temperature of 80°C for one hour. Sodium sulfite solution is then added to neutralize excess bromine, and the pH of the solution is adjusted to 6. The product is filtered and dried at 80°C to obtain the final compound .
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and used as a flame retardant in various materials .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Less brominated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in similar applications but with a different mechanism of action.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant with similar properties but different environmental and health impacts.
Uniqueness
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] is unique due to its specific chemical structure, which imparts excellent thermal stability and resistance to degradation. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
78786-45-5 |
|---|---|
Formule moléculaire |
C12H8Br4N2O2S |
Poids moléculaire |
563.9 g/mol |
Nom IUPAC |
4-(4-amino-3,5-dibromophenyl)sulfonyl-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
Clé InChI |
RGLOQCYDDQYIJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


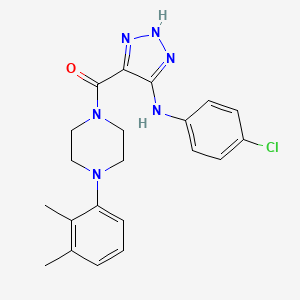
![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)
![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14108378.png)
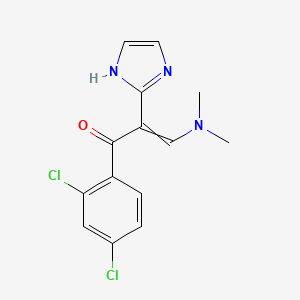
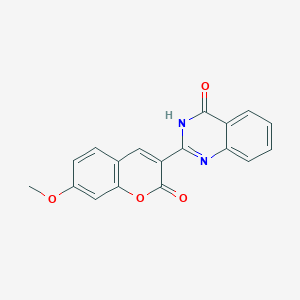
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14108417.png)
![N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108422.png)
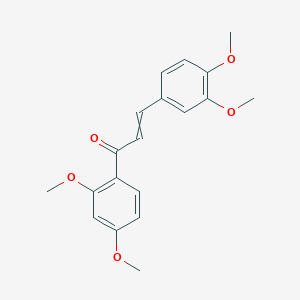
![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14108426.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108430.png)
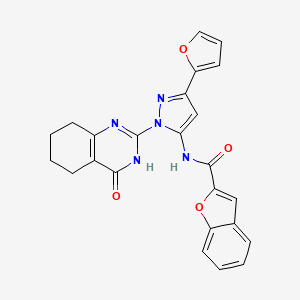
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108446.png)
